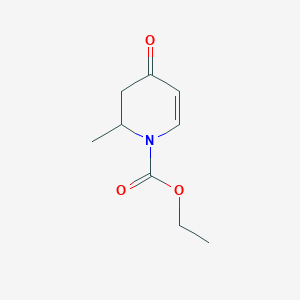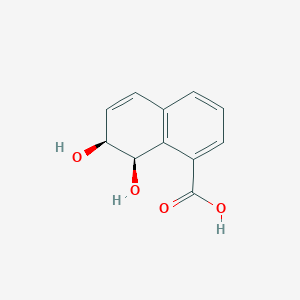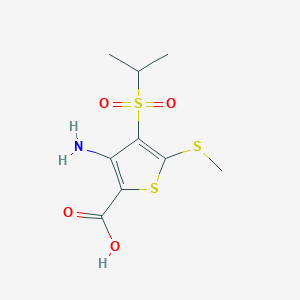
Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as ethyl 3-oxo-2,3-dihydropyridine-4-carboxylate or ethyl 4-oxo-2,3,4,5-tetrahydro-1H-pyridine-3-carboxylate, is a heterocyclic organic compound with the molecular formula C9H11NO3. It belongs to the class of dihydropyridines and is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
生化学的および生理学的効果
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has been shown to have various biochemical and physiological effects in the body. It has been shown to lower blood pressure and heart rate in animal studies, which suggests its potential use as an antihypertensive agent. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease.
実験室実験の利点と制限
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has several advantages and limitations for lab experiments. Its advantages include its easy synthesis, high yield, and low cost. Its limitations include its low solubility in water, which may limit its use in aqueous systems, and its potential toxicity, which may require special precautions when handling and using.
将来の方向性
There are several future directions for the research and development of Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate. These include:
1. Further investigation of its potential as an antihypertensive agent and its mechanism of action.
2. Development of new synthetic methods for its preparation and modification.
3. Exploration of its potential as a building block for the synthesis of new functional materials.
4. Investigation of its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
5. Study of its toxicity and safety profile in animal models and humans.
In conclusion, Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate is a versatile compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique properties and potential applications make it a promising compound for further research and development.
合成法
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate can be synthesized by various methods, including the Hantzsch reaction, the Biginelli reaction, and the Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst such as ammonium acetate or zinc chloride. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The Povarov reaction involves the cycloaddition of an imine, an alkene, and an electron-deficient arene in the presence of a Lewis acid such as boron trifluoride or aluminum chloride.
科学的研究の応用
Ethyl 2-mEthyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate-4-oxo-2,3-dihydropyridine-1-carboxylate has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, hypertension, and Alzheimer's disease. In organic synthesis, it has been used as a building block for the synthesis of various complex molecules such as alkaloids, steroids, and heterocycles. In material science, it has been investigated as a potential precursor for the synthesis of various functional materials such as polymers, nanoparticles, and metal-organic frameworks.
特性
CAS番号 |
184368-83-0 |
|---|---|
製品名 |
Ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
分子式 |
C9H13NO3 |
分子量 |
183.2 g/mol |
IUPAC名 |
ethyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)10-5-4-8(11)6-7(10)2/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
XBOIBUYXYYHINM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC(=O)CC1C |
正規SMILES |
CCOC(=O)N1C=CC(=O)CC1C |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)